Product packaging for Asteriscunolide D(Cat. No.:)

Asteriscunolide D

Cat. No.: B1253094
M. Wt: 246.3 g/mol
InChI Key: CAHQQYHQUHYOGU-LZIZUESTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asteriscunolide D is a biologically active sesquiterpenoid lactone belonging to the humulanolide family of natural products, first isolated from plants of the genus Asteriscus . It is characterized by a challenging 11-membered carbocyclic ring, the synthesis of which has been a significant focus in organic chemistry . This compound has demonstrated notable cytotoxic potency, with research indicating it is the most active among the asteriscunolides (A-D) against several human cancer cell lines, including A-549 (lung carcinoma), HT-29 (colon carcinoma), and MEL-28 (melanoma) . Its biological profile makes it a valuable compound for investigating new anticancer mechanisms and pathways. The first total synthesis of this compound was achieved in a protecting-group-free sequence featuring a diastereoselective thionium ion-initiated cyclization to form the strained macrocycle and a stereospecific elimination to install the requisite E -olefin . The absolute stereochemistry was established early in the synthesis via a Zn-ProPhenol catalyzed enantioselective alkynylation . As a humulene derivative, this compound also serves as a model compound for studying transannular reactions, and has been proposed as a biosynthetic precursor to the complex sesquiterpenoid (+)-aquatolide . This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O3 B1253094 Asteriscunolide D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(4E,7E)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione

InChI

InChI=1S/C15H18O3/c1-10-5-4-6-11-9-13(18-14(11)17)15(2,3)8-7-12(10)16/h5,7-9,13H,4,6H2,1-3H3/b8-7+,10-5+

InChI Key

CAHQQYHQUHYOGU-LZIZUESTSA-N

Isomeric SMILES

C/C/1=C\CCC2=CC(C(/C=C/C1=O)(C)C)OC2=O

Canonical SMILES

CC1=CCCC2=CC(C(C=CC1=O)(C)C)OC2=O

Synonyms

asteriscunolide D

Origin of Product

United States

Isolation and Characterization from Natural Sources

Plant Genera as Sources of Asteriscunolide D and Related Compounds

Several plant species have been identified as sources of this compound and other asteriscunolides. These include species from the genera Asteriscus, Pulicaria, and Nauplius.

Asteriscus Species (A. aquaticus, A. hierochunticus)

Asteriscus aquaticus L. is a well-documented source of asteriscunolides A, B, C, and D. rsc.orgcapes.gov.bru-tokyo.ac.jp These compounds were initially isolated from this species. A. aquaticus is a low-growing annual herb native to the Mediterranean region. wikipedia.org It has also been known by the synonym Nauplius aquaticus. wikipedia.orgplantaedb.com

Asteriscus hierochunticus (Michon) A. Wiklund is another species from which asteriscunolides have been isolated. Studies on the methanolic extract of the whole plant of A. hierochunticus have led to the isolation of asteriscunolides A and C. acgpubs.orgscispace.comresearchgate.netresearchid.co While this compound has been reported as present in Asteriscus graveolens (which includes subspecies like A. hierochunticus), specific isolation details for this compound directly from A. hierochunticus in recent studies focus more on A and C. acgpubs.orgscispace.comresearchgate.netmdpi.com However, the asteriscunolide family, including A-D, is generally associated with the genus Asteriscus. acgpubs.orgscispace.comnp-mrd.org

Pulicaria Species (P. undulata)

Recent chemical analysis of the aerial parts of Pulicaria undulata (L.) C.A. Mey from Algeria has revealed the presence of asteriscunolide-type humulene (B1216466) sesquiterpenoids. researchgate.netnih.govacs.orgtheses-algerie.com Notably, this research reported the isolation of enantiomers of the known asteriscunolides A-D, along with other related compounds, from P. undulata. researchgate.netnih.govacs.org This indicates that Pulicaria undulata is a source of the ent-series of asteriscunolides, which are the enantiomers of those found in Asteriscus and Nauplius genera. researchgate.netnih.govacs.org

Nauplius Species (N. aquaticus)

The genus Nauplius is also recognized as a source of asteriscunolides. Nauplius intermedius has been reported to contain asteriscunolides and their corresponding free hydroxy acids. eujournal.orgimist.ma As mentioned earlier, Nauplius aquaticus is considered a synonym for Asteriscus aquaticus, further linking this genus to the presence of asteriscunolides, including this compound. wikipedia.orgplantaedb.comnih.gov Studies on the aerial part of Nauplius aquaticus have specifically afforded asteriscunolides A and D, in addition to a tetrahydroasteriscunolide. nih.gov

Isolation Techniques for Sesquiterpene Lactones

The isolation of sesquiterpene lactones, including this compound, from plant matrices typically involves a series of extraction and chromatographic purification steps. General approaches for isolating sesquiterpene lactones from Asteraceae plants have been described in various studies. mdpi.combioline.org.brresearchgate.nettandfonline.com

A common initial step is the extraction of dried and ground plant material using organic solvents. Solvents such as hexane, chloroform, ethyl acetate, methanol, or ethanol (B145695) are frequently employed. mdpi.comtandfonline.comnih.gov Maceration or Soxhlet extraction can be used for this purpose. mdpi.comtandfonline.com The crude extract obtained is then concentrated under reduced pressure. mdpi.comtandfonline.com

Subsequent purification often involves chromatographic techniques. Column chromatography is a widely used method, employing stationary phases such as silica (B1680970) gel or reversed-phase (RP-18) silica gel. mdpi.commdpi.comtandfonline.com Different solvent systems, often gradients of increasing polarity (e.g., hexane/ethyl acetate, chloroform/methanol, water/methanol), are used as the mobile phase to separate compounds based on their polarity. mdpi.commdpi.comtandfonline.com

Thin-layer chromatography (TLC) is frequently used to monitor the separation process and check the composition of fractions. mdpi.comtandfonline.com Fractions containing the target compounds are combined and subjected to further purification if necessary. Techniques such as preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC), including semi-preparative HPLC, can be employed for final purification to obtain pure compounds. theses-algerie.combioline.org.brresearchgate.net High-speed counter-current chromatography (HSCCC) has also been reported as an effective method for isolating sesquiterpene lactones. bioline.org.br

Structural characterization of the isolated compounds is performed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques (e.g., 1H NMR, 13C NMR, COSY, HSQC, HMBC, NOESY), is crucial for elucidating the structure and relative configuration. researchgate.netnih.govtheses-algerie.comeujournal.orgnih.govtandfonline.com Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides molecular weight information. researchgate.nettheses-algerie.comtandfonline.com Infrared (IR) and Ultraviolet (UV) spectroscopy are also used. theses-algerie.comeujournal.orgtandfonline.com For determining absolute configuration, techniques like Electronic Circular Dichroism (ECD) or X-ray crystallography may be utilized. researchgate.netnih.govtheses-algerie.comtandfonline.comnih.gov

While specific yields for this compound from each plant source can vary depending on the plant's origin, growth conditions, and the specific isolation protocol used, the general workflow involves these sequential extraction and chromatography steps.

Here is a summary of plant sources for this compound and related compounds:

Plant GenusSpeciesAsteriscunolides Reported (Examples)Notes
AsteriscusA. aquaticusA, B, C, DOriginal source reported rsc.orgcapes.gov.br
A. hierochunticusA, C (D also associated)Isolation of A and C reported acgpubs.orgresearchgate.net
A. graveolensIsomers of A-DContains asteriscunolide isomers nih.gov
A. intermediusAsteriscunolides, hydroxy acidsReported source eujournal.orgimist.ma
PulicariaP. undulataent-A, ent-B, ent-C, ent-DContains enantiomers researchgate.netnih.govacs.org
NaupliusN. aquaticusA, D, tetrahydroasteriscunolideSynonym of A. aquaticus wikipedia.orgplantaedb.comnih.gov
N. intermediusAsteriscunolides, hydroxy acidsReported source eujournal.orgimist.ma

This table provides an overview of the plant sources discussed.

Advanced Structural Elucidation of Asteriscunolide D

Spectroscopic Methodologies for Structural Determination

Spectroscopic techniques are fundamental in the initial determination of a compound's structure. For asteriscunolide D, various spectroscopic methods have been employed to piece together its molecular architecture.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for establishing the connectivity between atoms in a molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used in the structural elucidation of natural products. libretexts.orgiosrjournals.org COSY experiments reveal proton-proton couplings, indicating adjacent protons. HSQC correlates proton and carbon signals that are directly bonded. HMBC provides information about longer-range coupling between protons and carbons, typically across two or three bonds, which is crucial for establishing the carbon skeleton and identifying quaternary carbons. iosrjournals.org

Analysis of 2D NMR data for this compound allows for the assignment of its proton and carbon signals and the mapping of the intricate network of bonds within the molecule, particularly within its strained 11-membered ring and the butenolide moiety. scispace.comresearchgate.net Comparing experimental NMR data with reported values for known compounds or related structures is a common practice in confirming partial structural features. scispace.com

X-ray Diffraction Analysis

X-ray Diffraction (XRD) analysis is a definitive method for determining the solid-state structure of crystalline compounds, providing precise bond lengths, bond angles, and the arrangement of atoms in three dimensions. wikipedia.orgmdpi.com For this compound or its synthetic intermediates, obtaining suitable crystals for X-ray crystallographic analysis has been a valuable approach for unambiguous structural confirmation and the determination of relative configurations. nih.govresearchgate.net Recrystallization of a synthetic intermediate of this compound allowed for its structural determination by X-ray crystallographic analysis, which also provided a means to enhance enantiomeric excess in a synthetic context. nih.gov

Electronic Circular Dichroism (ECD) Analysis for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a technique used to determine the absolute configuration of chiral molecules. researchgate.netnih.govmsu.edu By measuring the differential absorption of left and right circularly polarized light by a chiral sample, an ECD spectrum is generated. The shape and intensity of the peaks in the ECD spectrum are related to the molecule's three-dimensional structure and the absolute configuration of its chiral centers. Comparing the experimental ECD spectrum with calculated ECD spectra for possible stereoisomers allows for the assignment of the absolute configuration. researchgate.net This method has been applied in the study of asteriscunolides, including the determination of the absolute stereochemical configuration of this compound. capes.gov.bracs.orgnih.govresearchgate.netnih.gov

Computational Approaches in Structural Reassignment and Corroboration

Computational chemistry plays an increasingly important role in structural elucidation, complementing experimental data and sometimes providing insights that lead to structural revisions.

Quantum Chemical NMR Calculations

Quantum Chemical NMR calculations involve using computational methods, often based on Density Functional Theory (DFT), to predict NMR parameters such as chemical shifts and coupling constants for a proposed molecular structure. researchgate.netmdpi.commdpi.com By comparing the calculated NMR data with the experimental NMR data, researchers can validate the proposed structure or identify discrepancies that suggest an incorrect assignment. researchgate.net The Gauge Including Atomic Orbital (GIAO) method is commonly used for these calculations. researchgate.netmdpi.comajol.info This approach has been particularly useful in cases where experimental data alone are insufficient or ambiguous, and it has contributed to structural revisions of natural products. researchgate.net

Olefin Strain Energy (OSE) Calculations

Olefin Strain Energy (OSE) calculations are computational methods used to estimate the strain associated with double bonds, particularly in cyclic or complex structures. nih.govuq.edu.auuq.edu.au Highly strained olefins are less stable and may be indicative of an incorrect structural assignment if the calculated strain energy is exceptionally high for an isolated natural product. uq.edu.au OSE calculations can help corroborate the feasibility of a proposed structure by assessing the inherent strain within the molecule, especially in macrocyclic systems like this compound with its 11-membered ring. nih.govacs.org This method, often used in conjunction with NMR calculations, provides an additional layer of evidence in structural elucidation and reassignment efforts. uq.edu.au

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compoundTo be added
Humulene (B1216466)5281515
Zerumbone6433333
Asteriscunolide A11888156
Asteriscunolide B11888157
Asteriscunolide C11888158
Aquatolide11907881
Clavilactone D10163697
Inuviscolide107838
(+)-Sundiversifolide131650496
(-)-Sundiversifolide131650497
Xanthatin5281054
8-epi-Xanthatin6918156
Dihydroxanthatin102603205
Naupliolide129704912

Note: The PubChem CID for this compound needs to be added after verification.

Data Tables:

While specific detailed spectroscopic data (like full NMR peak lists with assignments) and raw computational results for this compound were not explicitly available in the search snippets in a format suitable for direct interactive table generation, the text describes the types of data obtained and their use in structural elucidation. For a full scientific article, detailed tables of NMR assignments (¹H and ¹³C chemical shifts, coupling constants, and 2D NMR correlations) and comparisons of experimental vs. calculated NMR data would be included.

For illustrative purposes, here is a conceptual example of how NMR data might be presented in an interactive table format, assuming data were available:

Conceptual ¹H NMR Data Table for this compound

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)COSY CorrelationHMBC Correlation
H-XValuePatternJ value(s)H-Y, H-ZC-A, C-B, C-C
H-YValuePatternJ value(s)H-XC-D
..................

Conceptual ¹³C NMR Data Table for this compound

CarbonChemical Shift (δ ppm)Type (CH₃, CH₂, CH, C)HSQC CorrelationHMBC Correlation
C-AValueTypeH-XH-Y, H-Z
C-BValueTypeH-WH-V
...............

These tables, if populated with actual experimental and calculated data for this compound, would be interactive in a digital format, allowing for sorting and searching.

Similarly, a conceptual table for comparing experimental and calculated NMR shifts could be presented:

Conceptual Table: Experimental vs. Calculated ¹³C NMR Shifts for this compound

CarbonExperimental δ (ppm)Calculated δ (ppm)Difference (Δδ)
C-AValueValueDifference
C-BValueValueDifference
............

And for OSE calculations, a table might compare calculated OSE values for different proposed structures or conformers:

Conceptual Table: Calculated Olefin Strain Energies

Structure/ConformerOSE (kcal/mol)
Proposed Structure 1Value
Proposed Structure 2Value
......

These conceptual tables illustrate the type of detailed data that underpins the spectroscopic and computational analyses described in the article.

Total Synthesis Strategies and Methodological Advancements for Asteriscunolide D

Seminal Total Syntheses of Asteriscunolide D

The first total synthesis of this compound was accomplished in nine steps without the use of protecting groups. nih.govacs.orgnih.govacs.org A key feature of this synthesis was the formation of the 11-membered ring via a diastereoselective thionium (B1214772) ion-initiated cyclization. nih.govacs.orgnih.govacs.org This approach utilized a formal aldol (B89426) disconnection to create the strained macrocycle. nih.govacs.orgnih.gov Another notable aspect was the development of a stereospecific thioether activation-elimination protocol to selectively form the E-olefin, crucial for accessing the most biologically active form of asteriscunolide. nih.govacs.org The absolute stereochemistry was established using a Zn-ProPhenol catalyzed enantioselective addition of methyl propiolate to an aliphatic aldehyde. nih.govacs.orgacs.org

Another approach to the humulanolide natural products, including this compound, utilized a ruthenium-catalyzed metathesis cascade reaction. rsc.orgjst.go.jp This divergent synthesis strategy harnessed the ring strain of a cyclobutene (B1205218) to control the formation of the 11-membered ring and the butenolide unit. rsc.org

Macrocyclization Methodologies for the Challenging 11-Membered Ring System

The construction of the 11-membered ring is a central challenge in the synthesis of this compound and related humulene (B1216466) natural products. Several innovative macrocyclization methodologies have been developed to overcome this hurdle.

Thionium Ion-Initiated Diastereoselective Cyclization

The thionium ion-initiated cyclization is a key method employed in the total synthesis of this compound. nih.govacs.orgnih.govacs.orgjst.go.jpconnectedpapers.com This strategy involves the addition of a silyl (B83357) enol ether to a transient thionium intermediate. nih.gov This process is described as a mild and irreversible alternative to an intramolecular aldol addition, which would be complicated by retro-aldol cleavage due to ring strain. nih.govacs.org The diastereoselectivity of this cyclization is crucial for setting the stereochemistry of the macrocycle. nih.gov

Ring-Opening/Ring-Closing Metathesis (ROM/RCM) Cascade Reactions

Ring-opening/ring-closing metathesis (ROM/RCM) cascade reactions have also been explored for the synthesis of the 11-membered ring of this compound. rsc.orgrsc.orgbeilstein-journals.orgresearchgate.net This approach can introduce the challenging 11-membered ring and the bridged butenolide moieties in a single step. researchgate.net One reported metathesis cascade involves the use of a cyclobutene precursor, where the ring strain of the cyclobutene drives the cascade reaction. rsc.orgrsc.org The proposed mechanism involves initial metathesis with a terminal alkene, followed by a strain-release driven ring-opening metathesis of the cyclobutene, and a subsequent ring-closing metathesis to form the macrocycle. rsc.orgrsc.org

Intramolecular Nozaki–Hiyama–Takai–Kishi (NHTK) Reaction

Stereoselective Control in this compound Synthesis

Achieving precise stereochemical control is paramount in the synthesis of this compound, as its biological activity is linked to its absolute configuration. nih.govacs.org

Zn-ProPhenol Catalyzed Enantioselective Additions

The absolute stereochemical configuration of this compound has been established through the use of Zn-ProPhenol catalyzed enantioselective additions. nih.govacs.orgacs.orgwgtn.ac.nznih.govthieme-connect.comacs.org This methodology allows for the asymmetric addition of nucleophiles, such as methyl propiolate, to aldehydes, creating a chiral center with high enantioselectivity. nih.govacs.orgacs.orgwgtn.ac.nznih.govthieme-connect.com The Zn-ProPhenol catalyst system is effective with various aldehydes, including aliphatic ones, which were previously challenging substrates for similar reactions. nih.govthieme-connect.comnih.gov The resulting chiral propargylic alcohols serve as versatile intermediates that can be further transformed into the butenolide moiety of this compound. nih.govacs.orgacs.orgwgtn.ac.nz

Here is a summary of some key synthetic strategies and their features:

StrategyKey Macrocyclization StepStereocontrol MethodReference(s)
Seminal Total Synthesis (Trost)Thionium Ion-Initiated CyclizationZn-ProPhenol Catalyzed Addition nih.govacs.orgnih.govacs.orgconnectedpapers.com
Metathesis Cascade (Li)ROM/RCM Cascade of CyclobuteneNot explicitly detailed in search results for stereocontrol method in this specific cascade for this compound rsc.orgjst.go.jprsc.orgresearchgate.net
Synthesis featuring NHTKIntramolecular Nozaki–Hiyama–Takai–Kishi ReactionDiastereoselectivity in NHTK beilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net

Ru-Catalyzed Alkene-Alkyne Coupling

A crucial step in the total synthesis of this compound is the formation of the butenolide ring, a common structural feature in many natural products. In the synthesis developed by Trost and co-workers, this was achieved through a ruthenium-catalyzed alkene-alkyne coupling reaction. sigmaaldrich.comnih.govwikidata.orgwikipedia.orgnp-mrd.org This transformation was instrumental in constructing the α,β-unsaturated γ-lactone moiety present in this compound. sigmaaldrich.comnih.govwikidata.org The introduction of this butenolide ring was strategically linked to the establishment of the absolute stereochemical configuration of the molecule. sigmaaldrich.comnih.govwikidata.org This was accomplished via a preceding Zn-ProPhenol catalyzed enantioselective addition of methyl propiolate to an aliphatic aldehyde, providing a γ-hydroxy propiolate intermediate that served as the substrate for the subsequent ruthenium-catalyzed cyclization. sigmaaldrich.comnih.govwikidata.org

Stereospecific Thioether Activation–Elimination Protocols

The challenging 11-membered ring of this compound contains a specific E-olefin geometry that is essential for its biological activity. sigmaaldrich.comnih.govwikidata.org To selectively install this olefin, a stereospecific thioether activation–elimination protocol was developed and implemented in the synthesis. sigmaaldrich.comnih.govwikidata.orgnp-mrd.orguni.luscispace.comnih.gov This method allowed for the controlled formation of the desired E-alkene within the macrocyclic structure. The development of this protocol was critical for accessing the most biologically potent isomer of asteriscunolide. sigmaaldrich.comnih.govwikidata.org The cyclization to form the 11-membered ring was achieved via a diastereoselective thionium ion-initiated process, setting the stage for the subsequent stereospecific elimination to generate the required olefin geometry. sigmaaldrich.comnih.govwikidata.org

Research on Derivatives, Analogs, and Biotransformations of Asteriscunolide D

Asteriscunolide D as a Precursor for Related Humulanolides

This compound serves as a key intermediate in the preparation of several other humulanolides, highlighting its central role in synthetic strategies towards these compounds. acs.orgacs.orgnih.govacs.orgresearchgate.netresearchgate.netfigshare.comscilit.com

Photoinduced Isomerization to Asteriscunolides A-C

Photoinduced isomerization of this compound has been shown to yield its geometric isomers, asteriscunolides A, B, and C. acs.orgacs.orgnih.govacs.orgresearchgate.netresearchgate.netfigshare.comscilit.com This transformation allows for the interconversion between these closely related natural products.

Transannular Michael Reactions to Asteriscanolide

This compound can undergo a transannular Michael reaction to form asteriscanolide. acs.orgacs.orgnih.govacs.orgresearchgate.netresearchgate.netfigshare.comscilit.com This unique reaction sequence results in the formation of a bicyclo[6.3.0]undecane core, a structural motif found in asteriscanolide and other related compounds like naupliolide and aquatolide. acs.orgnih.gov

Morita-Baylis-Hillman Type Reactions to Tetradehydroasteriscanolide

A transannular Morita-Baylis-Hillman-type reaction involving this compound leads to the formation of 6,7,9,10-tetradehydroasteriscanolide. acs.orgacs.orgnih.govacs.orgresearchgate.netresearchgate.netfigshare.comscilit.comresearchgate.net This reaction is a valuable method for constructing the bicyclo[6.3.0]undecane core with an adjoining butyrolactone moiety found in this derivative. acs.orgnih.gov

Enantiomeric Studies of Asteriscunolides

Studies have explored the enantiomeric forms of asteriscunolides, including this compound. Enantiomers of known asteriscunolides A-D have been reported. researchgate.net The absolute configuration of these compounds can be established through techniques like ECD analysis. researchgate.net Asymmetric synthesis methods have been developed to access specific enantiomers. acs.orgnih.govacs.orgbeilstein-journals.org

Structure-Activity Relationship (SAR) Studies on Humulanolides

Structure-Activity Relationship (SAR) studies on humulanolides aim to understand how variations in their chemical structure influence their biological activities. gardp.orgmdpi.comcollaborativedrug.comrsc.orgnih.gov Given that several humulanolides, including this compound, exhibit biological activity, SAR studies are crucial for identifying key structural features responsible for these effects and for guiding the design of new analogs with potentially improved properties. acs.orgnih.gov While specific detailed SAR data for this compound and its derivatives were not extensively detailed in the search results, the existence of SAR studies on humulanolides in general indicates ongoing efforts to correlate structural motifs with observed biological effects within this class of compounds. beilstein-journals.org

Data Table: Transformations of this compound

Starting MaterialReaction TypeProduct(s)Key Structural Change
This compoundPhotoinduced IsomerizationAsteriscunolides A, B, CGeometric isomerization
This compoundTransannular Michael ReactionAsteriscanolideFormation of Bicyclo[6.3.0]undecane core
This compoundTransannular Morita-Baylis-Hillman Type Reaction6,7,9,10-TetradehydroasteriscanolideFormation of Bicyclo[6.3.0]undecane core with butenolide

In Vitro Biological and Molecular Mechanism Investigations of Asteriscunolide D

Antineoplastic Activity in Carcinoma Cell Lines

Investigations into the antineoplastic potential of Asteriscunolide D have demonstrated cytotoxic effects against a panel of human carcinoma cell lines. These studies typically employ in vitro cell viability assays, such as the MTT assay, to determine the concentration at which the compound inhibits cell growth by 50% (IC50).

Activity against Human Lung Carcinoma (A-549)

This compound has shown activity against the human lung carcinoma cell line A-549. Studies have identified this compound as being potent against this cell line compared to other related asteriscunolides. nih.govresearchgate.netnih.govulisboa.pt Reported IC50 values for this compound against A-549 cells have been noted in the range of 1-2 µM in some investigations researchgate.net, while other reports indicate values within the range of 4-10 µM for related asteriscunolides, including this compound acgpubs.org.

Activity against Human Colon Carcinoma (HT-29)

The human colon carcinoma cell line HT-29 is another target against which this compound has exhibited cytotoxic effects. Similar to its activity against A-549 cells, this compound has been highlighted for its potency against HT-29 cells among the asteriscunolide series. nih.govresearchgate.netnih.govulisboa.pt Research findings have reported IC50 values for this compound against HT-29 cells in the 1-2 µM range researchgate.net, with other studies suggesting values between 4-10 µM for related compounds including this compound acgpubs.org.

Activity against Human Melanoma (MEL-28)

This compound has also demonstrated activity against the human melanoma cell line MEL-28. It has been identified as a potent compound against MEL-28 cells when compared to other asteriscunolides. nih.govresearchgate.netnih.govulisboa.pt The IC50 values reported for this compound against MEL-28 cells are in the range of 1-2 µM according to some studies researchgate.net, while other research indicates values in the 4-10 µM range for related asteriscunolides, including this compound acgpubs.org.

The cytotoxic activity of this compound against these carcinoma cell lines can be summarized in the following table, noting the variation in reported IC50 values across different studies:

Cell LineReported IC50 Range (µM)
Human Lung Carcinoma (A-549)1-2 researchgate.net, 4-10 acgpubs.org
Human Colon Carcinoma (HT-29)1-2 researchgate.net, 4-10 acgpubs.org
Human Melanoma (MEL-28)1-2 researchgate.net, 4-10 acgpubs.org

Apoptosis Induction by Related Asteriscunolides (e.g., Asteriscunolide A)

While specific detailed molecular mechanisms of apoptosis induction by this compound are areas of ongoing research, studies on related asteriscunolides, such as Asteriscunolide A, provide insights into potential pathways. Asteriscunolide A has been shown to induce apoptosis in various human tumor cell lines with IC50 values of approximately 5 µM. acgpubs.orgnih.govmdpi.comnih.govmdpi.com

The mechanism of apoptosis induction by Asteriscunolide A involves several key events. It has been associated with a G2-M phase arrest of the cell cycle and a concentration- and time-dependent appearance of apoptosis, evidenced by DNA fragmentation and translocation of phosphatidylserine (B164497) to the cell surface. nih.gov Apoptosis induction is linked to the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), indicating the involvement of caspase-dependent pathways. nih.gov Furthermore, the apoptotic effect of Asteriscunolide A is associated with the release of cytochrome c from mitochondria, accompanied by the dissipation of the mitochondrial membrane potential (ΔΨm), and the activation of the mitogen-activated protein kinases (MAPKs) pathway. nih.gov Intracellular reactive oxygen species (ROS) appear to play a crucial role in this process, as high levels of ROS are produced early, and apoptosis can be blocked by free radical scavengers. nih.govnih.gov These findings in Asteriscunolide A suggest potential avenues for investigating similar apoptotic mechanisms in this compound.

Anti-inflammatory Effects

Beyond its antineoplastic activities, this compound has also been explored for its anti-inflammatory properties in in vitro models.

Inhibition of Heat-Induced Albumin Denaturation

One method used to evaluate the in vitro anti-inflammatory activity of compounds is the inhibition of heat-induced albumin denaturation. Protein denaturation is a process implicated in inflammatory diseases. researchgate.netmdpi.comou.ac.lk The ability of a compound to inhibit this denaturation can indicate its potential to stabilize proteins and thus exert an anti-inflammatory effect.

This compound has been reported to show in vitro anti-inflammatory activity through the inhibition of heat-induced albumin denaturation. In one study, this compound demonstrated an IC50 value of 220.42 µM in this assay. researchgate.netnih.gov For comparison, a related compound, an enantiomer of Asteriscunolide A, showed a lower IC50 of 23.76 µM in the same study. researchgate.net Another study noted that Asteriscunolide A exhibited moderate anti-denaturation activity, with 44.44% inhibition at a concentration of 10 µM. researchgate.net These results suggest that this compound possesses some degree of anti-inflammatory activity as assessed by this in vitro model.

The anti-inflammatory activity of this compound based on the inhibition of heat-induced albumin denaturation can be presented as follows:

AssayIC50 (µM)
Inhibition of Heat-Induced Albumin Denaturation220.42 researchgate.netnih.gov

Antimicrobial Properties

Investigations into the antimicrobial properties of this compound have included its effects on various bacterial species.

Antibacterial Activity (e.g., E. coli, B. subtilis)

Studies have examined the antibacterial activity of compounds, including sesquiterpene lactones, against both Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Bacillus subtilis. While some research highlights the activity of other compounds or extracts from the Asteriscus genus, specific detailed in vitro data on the antibacterial activity of this compound against E. coli and B. subtilis was not prominently available in the search results. Some studies discuss the antibacterial effects of different peptides or compounds against these bacteria, providing context for such investigations. mdpi.comanimbiosci.orgpreprints.orgfrontiersin.orgnih.gov

Antiparasitic and Antiviral Potential (In Vitro)

The in vitro antiparasitic and antiviral potential of this compound has been a subject of research, focusing on specific pathogens.

Antileishmanial Activity (e.g., Leishmania donovani)

Research on Asteriscus hierochunticus, a source of asteriscunolides, has indicated that some humulene (B1216466) derivatives, including asteriscunolides A and C, exhibit in vitro antileishmanial activities against Leishmania donovani promastigotes and axenic amastigotes. acgpubs.org While this compound is a related compound, direct detailed in vitro data for this compound against Leishmania donovani was not explicitly found in the search results. Studies on other compounds have demonstrated antileishmanial activity against L. donovani in in vitro assays. nih.govnih.govplos.orgmdpi.com

Antimalarial Activity (e.g., Plasmodium falciparum)

Similar to antileishmanial activity, studies on Asteriscus hierochunticus have reported that asteriscunolides A and C show activity against Plasmodium falciparum strains. acgpubs.org Specific in vitro data for this compound's antimalarial activity against P. falciparum was not a primary finding in the search results. Research on other compounds and plant extracts has demonstrated in vitro antimalarial activity against P. falciparum. mdpi.commdpi.complos.orgnih.gov

Antiviral Activity against SARS-CoV-2 Cytopathic Effect

Investigations into the antiviral potential of compounds against SARS-CoV-2 have included screening various libraries and natural products for their ability to inhibit the cytopathic effect (CPE) in cell cultures. actanaturae.runih.govfrontiersin.orgnih.govmdpi.comfrontiersin.org While the search results highlight the screening of numerous compounds for anti-SARS-CoV-2 activity and the identification of hits that inhibit CPE, specific in vitro data demonstrating the antiviral activity of this compound against SARS-CoV-2 cytopathic effect was not found.

Elucidation of Molecular Targets and Pathways

Understanding the molecular targets and pathways affected by this compound is crucial for elucidating its biological activities. Research on asteriscunolide isomers from Asteriscus graveolens has explored their molecular mode of action, particularly in the context of anti-cancer activity. These studies suggest that asteriscunolide isomers can affect cell viability and induce apoptosis. nih.gov The mechanism may involve the enhancement of Reactive Oxygen Species (ROS) production, activation of caspase-3, and inhibition of Topoisomerase I activity. researchgate.net Transcriptome analysis of cells treated with A. graveolens extract containing asteriscunolide isomers revealed altered expression of genes involved in cell cycle arrest, protection against ROS, and activation of the tumor suppressor P53 pathway. nih.gov While these findings relate to asteriscunolide isomers in general, they provide insights into potential molecular mechanisms that could be relevant to this compound. Other studies on related humulanolides have investigated their molecular targets, such as HSP90, in the context of anti-proliferative activity. researchgate.net

Tubulin Inhibition and Colchicine (B1669291) Binding Site Interaction

Tubulin, a heterodimer composed of α and β subunits, is the fundamental building block of microtubules. These dynamic protein polymers are essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. Compounds that interfere with tubulin polymerization or depolymerization can disrupt these processes, making tubulin a significant target for the development of therapeutic agents, particularly in cancer and parasitic diseases. The colchicine binding site (CBS) is a well-characterized binding site on β-tubulin, distinct from the binding sites of other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids. Inhibitors that bind to the CBS typically suppress microtubule dynamics by inhibiting tubulin polymerization. researchgate.netvolkamerlab.org

Investigations into the biological activities of compounds isolated from Asteriscus hierochunticus have identified humulene derivatives, including asteriscunolides A-D. While detailed in vitro studies focusing specifically on this compound's direct interaction with tubulin and the colchicine binding site were not found in the provided search results, related compounds, Asteriscunolide A and Asteriscunolide C, have been explored for their potential tubulin inhibition acting through the colchicine binding site using in silico molecular docking studies.

These in silico studies suggested that Asteriscunolides A (Compound 1) and C (Compound 2) possess pharmacophoric features characteristic of tubulin inhibitors that interact with the colchicine binding site. Molecular docking against Leishmania tubulin indicated favorable binding modes for these compounds within the colchicine binding site. The binding free energies calculated from these studies were -5.62 kcal/mol for Asteriscunolide A and -5.54 kcal/mol for Asteriscunolide C. For comparison, the co-crystallized ligand colchicine showed a binding free energy of -8.18 kcal/mol in one study.

CompoundBinding Free Energy (kcal/mol) (in silico)
Asteriscunolide A-5.62
Asteriscunolide C-5.54
Colchicine-8.18

Although direct in vitro tubulin binding or polymerization inhibition data for this compound was not present in the examined literature, this compound has been reported to exhibit cytotoxic effects and demonstrated higher potency compared to Asteriscunolides A, B, and C against certain human cancer cell lines, including A-549 (human lung carcinoma), HT-29 (human colon carcinoma), and MEL-28 (human melanoma). Given the structural similarities among the asteriscunolides and the in silico findings for Asteriscunolides A and C suggesting tubulin interaction at the colchicine site, it is plausible that tubulin inhibition could contribute to the observed cytotoxicity of this compound. However, this requires specific in vitro experimental validation for this compound.

Computational Chemistry and in Silico Methodologies in Asteriscunolide D Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking simulations are a key in silico technique used to predict the preferred orientation of a ligand (such as Asteriscunolide D) when bound to a receptor or target protein. This method estimates the binding affinity and the mode of interaction, providing insights into the potential biological activity of a compound against specific targets.

In the context of this compound (identified as a humulene (B1216466) glucoside, compound 1, in some studies with structural characteristics consistent with this compound), in silico binding affinity studies have been conducted against several proteins of SARS-CoV-2. frontiersin.orgctdbase.org The investigated targets included the COVID-19 main protease (PDB ID: 6lu7), nonstructural protein (PDB ID: 6W4H), RNA-dependent RNA polymerase (PDB ID: 7BV2), and SARS-CoV-2 helicase (PDB ID: 5RMM). frontiersin.orgctdbase.org

The results from these simulations indicated favorable binding affinities of this compound against these viral proteins. frontiersin.orgctdbase.org The binding affinity is commonly expressed as a Gibbs free energy change (ΔG), where more negative values indicate stronger binding. The reported ΔG values for the binding of this compound to the tested SARS-CoV-2 proteins are presented in the table below. frontiersin.orgctdbase.org

Target Protein (PDB ID)Predicted Binding Affinity (ΔG kcal/mol)
COVID-19 Main Protease (6lu7)-21.65
Nonstructural Protein (6W4H)-20.05
RNA-dependent RNA Polymerase (7BV2)-28.93
SARS-CoV-2 Helicase (5RMM)-21.73

These predicted binding affinities were also compared to those of cocrystallized ligands for the respective proteins. frontiersin.orgctdbase.org For comparison, the cocrystallized ligands exhibited ΔG values of -23.75, -17.65, -23.57, and -15.30 kcal/mol against 6lu7, 6W4H, 7BV2, and 5RMM, respectively. frontiersin.orgctdbase.org The docking results suggest potential interactions between this compound and these key viral proteins, warranting further investigation.

Predicted ADMET Profiles (Computational Models Only)

Predicting the ADMET properties of a compound computationally is a crucial step in assessing its drug-likeness and potential pharmacokinetic behavior in the body. In silico ADMET studies utilize computational models to estimate how a compound is absorbed, distributed, metabolized, and excreted.

For this compound (referred to as compound 1), in silico ADMET studies have been carried out to predict various pharmacokinetic descriptors. ctdbase.org These studies typically assess parameters such as blood-brain barrier (BBB) penetration, intestinal absorption, aqueous solubility, binding to cytochrome P450 enzymes (e.g., CYP2D6), hepatotoxicity, and plasma protein binding. ctdbase.org

The computational ADMET analysis for this compound indicated favorable drug-likeness. frontiersin.orgctdbase.org Specifically, the predictions suggested a very low level of BBB penetration. ctdbase.org This particular finding is significant as low BBB permeability can be indicative of a reduced potential for central nervous system (CNS) side effects, suggesting a potentially high degree of CNS safety based on these computational models. ctdbase.org

Computational Toxicity Predictions

Computational toxicity prediction methods aim to foresee the potential toxic effects of a compound using in silico models. These methods can help identify potential liabilities early in the research process, reducing the need for extensive and costly experimental testing. Various computational approaches, including QSAR models, machine learning algorithms, and rule-based systems, are employed to predict different toxicity endpoints based on the chemical structure of the compound.

Current Challenges and Future Perspectives in Asteriscunolide D Research

Advancements in Synthetic Methodologies for Analogs

The synthesis of Asteriscunolide D and its analogs is a complex endeavor due to the strained 11-membered ring and the presence of multiple stereocenters. acs.orgresearchgate.net Early total synthesis efforts have successfully constructed the challenging 11-membered ring using methods like diastereoselective thionium (B1214772) ion initiated cyclization. acs.org A stereospecific thioether activation–elimination protocol has been developed for selective E-olefin formation, crucial for accessing biologically active asteriscunolides. acs.org The absolute stereochemical configuration has been established using catalyzed enantioselective additions. acs.org

More recent advancements have utilized cascade reactions to construct the core structure. For instance, a ring-opening/ring-closing metathesis cascade reaction has been employed to introduce the 11-membered ring and the bridged butenolide moieties in a single step for this compound and related compounds. researchgate.netresearchgate.net this compound itself has served as a versatile precursor for synthesizing other asteriscunolides (A-C) through photoinduced isomerization and asteriscanolide via transannular reactions. researchgate.netresearchgate.net

Despite these successes, the synthesis of diverse analogs for structure-activity relationship (SAR) studies remains challenging. The complexity of the scaffold limits the ease with which modifications can be introduced at various positions while maintaining the integrity of the sensitive functional groups and stereochemistry. Future research is likely to focus on developing more efficient and modular synthetic routes that allow for systematic variation of substituents and ring modifications. Strategies such as diversity-oriented synthesis (DOS) and the use of novel cascade reactions or late-stage functionalization could provide access to a broader range of analogs. mdpi.com The development of catalytic methods that are highly selective for medium-sized ring formation and stereocontrol within these systems is crucial. acs.orgmdpi.com

Deeper Mechanistic Insights into Biological Activities

While this compound is known to be biologically active, the precise molecular mechanisms underlying its effects are not yet fully elucidated. Research findings often highlight its biological activity without detailing the specific protein targets or cellular pathways involved. Understanding these mechanisms at a deeper level is essential for assessing its therapeutic potential and designing more potent or selective analogs.

Future research needs to employ a combination of biochemical, cell-based, and potentially in vivo studies to identify the direct molecular targets of this compound. Techniques such as activity-based protein profiling, target deconvolution strategies, and high-throughput screening against panels of relevant enzymes or receptors could be valuable. frontiersin.org Investigating the downstream cellular effects using transcriptomics, proteomics, and metabolomics could provide a broader picture of how the compound perturbs biological systems. Furthermore, detailed kinetic and structural studies of this compound in complex with its targets would provide invaluable information for rational drug design. The challenge lies in the potentially transient or low-affinity interactions that natural products can exhibit, requiring sensitive detection methods.

Exploration of Biosynthetic Pathways

The biosynthesis of this compound in its natural source organisms, such as Asteriscus graveolens, is another area requiring further investigation. Elucidating the biosynthetic pathway would provide insights into how this complex molecule is assembled in nature, potentially revealing novel enzymes and biosynthetic logic. This knowledge could have significant implications for sustainable production of this compound and its analogs through synthetic biology or metabolic engineering approaches. frontiersin.orgbeilstein-journals.org

Current understanding of sesquiterpene biosynthesis suggests that it typically involves the cyclization of farnesyl pyrophosphate (FPP) by sesquiterpene synthases, followed by various oxidation and rearrangement steps catalyzed by cytochrome P450 enzymes and other tailoring enzymes. Identifying the specific genes and enzymes responsible for the unique cyclization to form the 11-membered ring, the formation of the butenolide, and the introduction of stereocenters in this compound is a key challenge. beilstein-journals.org

Future research should involve genomic and transcriptomic analysis of the producing organism to identify candidate genes involved in the pathway. Functional characterization of these genes through heterologous expression and in vitro enzymatic assays is necessary to confirm their roles. Isotopic labeling studies could help trace the incorporation of precursors into the final product, providing evidence for proposed intermediates and reaction sequences. beilstein-journals.org Understanding the regulation of the biosynthetic pathway could also be important for optimizing production in engineered systems.

Q & A

Q. What are the key synthetic strategies employed in the total synthesis of Asteriscunolide D?

The total synthesis of this compound utilizes a Ru-catalyzed alkene-alkyne coupling strategy, enabling efficient construction of its macrocyclic core. Retrosynthetic analysis divides the molecule into a γ-butenolide linchpin and a polyunsaturated fragment. The linchpin is synthesized via stereoselective aldol reactions, while the polyunsaturated segment is assembled using iterative cross-coupling reactions. Final macrocyclization is achieved through a high-yielding ring-closing metathesis (RCM) step .

Q. How can researchers ensure reproducibility in synthesizing this compound intermediates?

Reproducibility requires meticulous documentation of reaction conditions (e.g., catalyst loading, temperature, solvent purity) and characterization data. For example, intermediates should be validated using chiral HPLC to confirm enantiopurity, and spectroscopic data (NMR, IR, HRMS) must align with published benchmarks. Experimental protocols should include step-by-step procedures for critical steps like thioether elimination or RCM .

Q. What methodologies are recommended for characterizing this compound and its intermediates?

Key techniques include:

  • Chiral HPLC to verify stereochemical integrity at each synthetic stage .
  • NMR spectroscopy (e.g., 13C^{13}\text{C}-NMR for carbonyl group analysis) to confirm structural motifs.
  • X-ray crystallography for unambiguous assignment of complex stereocenters.
  • Comparative TLC/Rf analysis against authentic samples when available .

Advanced Research Questions

Q. How can stereochemical inconsistencies during this compound synthesis be resolved?

Stereochemical drift often arises during macrocyclization or elimination steps. To mitigate this:

  • Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s epoxidation) for stereocontrol.
  • Employ low-temperature quenching to prevent post-reaction racemization.
  • Validate intermediates via Overman’s "chiral pool" strategy, leveraging natural product-derived building blocks .

Q. What experimental approaches address contradictions in thermodynamic stability among asteriscunolide isomers?

Isomerization studies using PhSeSePh/UV light revealed near-equimolar ratios of Asteriscunolides A–D, suggesting comparable thermodynamic stabilities. To resolve discrepancies:

  • Conduct DFT calculations to model relative stabilities of diastereomers.
  • Perform kinetic trapping experiments to identify metastable intermediates.
  • Compare experimental ΔG\Delta G^\circ values with computational predictions .

Q. How can researchers design experiments to probe this compound’s biosynthetic pathway?

  • Isotopic labeling : Incubate putative precursors (e.g., farnesyl pyrophosphate) with enzyme extracts from Asteriscus aquaticus.
  • Gene knockout : Use CRISPR-Cas9 to silence candidate polyketide synthase (PKS) genes and monitor metabolite production.
  • Cross-feeding assays : Test intermediate supplementation in mutant strains to identify pathway bottlenecks .

Methodological and Data Management Questions

Q. What statistical methods are appropriate for analyzing reproducibility in synthetic yields?

Apply ANOVA to compare batch-to-batch variability in key steps (e.g., macrocyclization). For small datasets (<10 replicates), use Student’s t-test with Bonferroni correction. Report confidence intervals (95%) for yield ranges .

Q. How should researchers archive synthetic protocols and spectral data for long-term accessibility?

  • Store raw NMR/FTIR spectra in vendor-agnostic formats (e.g., JCAMP-DX).
  • Use electronic lab notebooks (ELNs) with version control (e.g., LabArchives) to track protocol iterations.
  • Deposit crystallographic data in the Cambridge Structural Database (CSD) .

Q. What strategies validate the purity of this compound in biological assays?

  • HPLC-MS : Monitor for degradation products under assay conditions (e.g., PBS buffer, 37°C).
  • DSC (Differential Scanning Calorimetry) : Detect polymorphic transitions that may affect bioactivity.
  • Biological replicates : Confirm dose-response consistency across independent synthetic batches .

Theoretical and Comparative Questions

Q. How does this compound’s synthetic route inform broader strategies for macrocyclic natural products?

The linchpin-based approach demonstrates modularity for synthesizing related terpenoids (e.g., asteriscunolides A–C). Lessons include:

  • Prioritizing convergent synthesis to reduce step count.
  • Leveraging transition-metal catalysis for C–C bond formation.
  • Applying thermodynamic vs. kinetic control in macrocycle formation .

Q. What gaps exist in understanding this compound’s structure-activity relationships (SAR)?

Current SAR data lack clarity on:

  • Role of the α,β-unsaturated lactone in cytotoxicity.
  • Impact of olefin geometry on membrane permeability.
  • Synergistic effects with co-occurring asteriscunolides. Proposed studies include:
  • Synthesis of lactone-modified analogs.
  • Molecular dynamics simulations of membrane interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.